molecular formula C18H17F3N2O B4436350 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B4436350
M. Wt: 334.3 g/mol
InChI Key: WMSKNYYAFBHLOS-UHFFFAOYSA-N
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Description

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dihydroisoquinoline core, which is known for its biological activity, and a trifluoromethylphenyl group, which enhances its chemical stability and bioavailability.

Future Directions

Future research could explore the potential applications of this compound in various fields, such as medicinal chemistry or material science. The unique properties of the isoquinoline and trifluoromethylphenyl groups could make this compound a valuable tool for the development of new pharmaceuticals or materials .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide are largely determined by its interactions with various enzymes, proteins, and other biomolecules . For instance, it has been identified as a highly potent and isoform-selective inhibitor of the enzyme aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer . The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Cellular Effects

In cellular contexts, this compound exhibits good cellular potency, as measured by inhibition of AKR1C3 metabolism of a known dinitrobenzamide substrate . This suggests that the compound can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As mentioned earlier, the compound binds to the enzyme AKR1C3 in a specific manner, inhibiting its activity .

Temporal Effects in Laboratory Settings

Given its potent inhibitory effects on AKR1C3, it is likely that the compound exhibits stability and long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

Given its inhibitory effects on AKR1C3, it is likely that the compound interacts with enzymes or cofactors in the metabolic pathways that involve this enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Dihydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline structure.

    Introduction of the Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions to attach the trifluoromethyl group to the phenyl ring.

    Acetamide Formation: The final step involves the acylation of the dihydroisoquinoline derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The dihydroisoquinoline core can be oxidized to form isoquinoline derivatives.

    Reduction: The compound can be reduced to form tetrahydroisoquinoline derivatives.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Isoquinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals and materials science for its stability and bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydroisoquinolin-1(2H)-one: Shares the dihydroisoquinoline core but lacks the trifluoromethylphenyl group.

    N-(3-Trifluoromethylphenyl)acetamide: Contains the trifluoromethylphenyl group but lacks the dihydroisoquinoline core.

Uniqueness

2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is unique due to the combination of the dihydroisoquinoline core and the trifluoromethylphenyl group. This combination enhances its chemical stability, bioavailability, and potential biological activity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O/c19-18(20,21)15-6-3-7-16(10-15)22-17(24)12-23-9-8-13-4-1-2-5-14(13)11-23/h1-7,10H,8-9,11-12H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSKNYYAFBHLOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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